3-(Cyclopropylmethoxy)-5-methylphenol
Description
3-(Cyclopropylmethoxy)-5-methylphenol is a phenolic derivative characterized by a cyclopropylmethoxy group (-O-CH₂-C₃H₅) at the 3-position and a methyl group (-CH₃) at the 5-position of the aromatic ring. The cyclopropyl group introduces ring strain and hydrophobicity, while the methoxy and methyl groups modulate electron density across the aromatic system .
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-5-methylphenol |
InChI |
InChI=1S/C11H14O2/c1-8-4-10(12)6-11(5-8)13-7-9-2-3-9/h4-6,9,12H,2-3,7H2,1H3 |
InChI Key |
VULRHRBUNSKLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-5-methylphenol typically involves the alkylation of 5-methylphenol with cyclopropylmethanol. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
3-(Cyclopropylmethoxy)-5-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-5-methylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | Structural Features | Unique Properties/Applications | Reference |
|---|---|---|---|
| This compound | Cyclopropylmethoxy (3-pos.), methyl (5-pos.) | Enhanced hydrophobicity; potential enzyme inhibition due to steric effects | |
| 2-(Cyclopropoxy)phenol | Cyclopropoxy group (2-pos.) | Smaller cyclic ether; higher reactivity in electrophilic substitution | |
| 3-(Cyclopropylmethyl)-5-methylphenol | Cyclopropylmethyl (3-pos.), methyl (5-pos.) | Reduced steric hindrance; altered solubility profile | |
| 3-Methoxyphenol | Methoxy group (3-pos.) | Common flavoring agent; antioxidant properties | |
| 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine | Trifluoromethyl (5-pos.), benzenamine core | High lipophilicity; antimicrobial activity |
Key Differences in Reactivity and Bioactivity
Substitution Position Effects: The 3-cyclopropylmethoxy group in the target compound creates greater steric hindrance compared to 2-substituted analogs like 2-(Cyclopropoxy)phenol, limiting nucleophilic attack at the aromatic ring . The 5-methyl group enhances electron-donating effects, stabilizing intermediates in oxidation reactions relative to non-methylated analogs .
Functional Group Impact: The trifluoromethyl group in 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)benzenamine increases metabolic stability and membrane permeability compared to the target compound’s methyl group . Replacement of the methoxy group with a hydroxyl group (e.g., 4-Cyclopropylphenol) reduces hydrophobicity but improves hydrogen-bonding capacity .
Biological Activity: The target compound’s cyclopropylmethoxy group may inhibit cytochrome P450 enzymes due to its bulky, lipophilic nature, a property less pronounced in 3-Methoxyphenol . Analogous compounds with trifluoromethyl groups (e.g., 5-(4-Methoxy-3-trifluoromethylphenyl)-2-methylphenol) exhibit stronger antimicrobial activity, suggesting that electron-withdrawing groups amplify bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
